molecular formula C15H21NO4 B605220 Afurolol, (R)- CAS No. 91853-75-7

Afurolol, (R)-

Cat. No.: B605220
CAS No.: 91853-75-7
M. Wt: 279.34
InChI Key: NFXPPCYKSAAUMQ-LLVKDONJSA-N
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Description

Afurolol, (R)- is a β-adrenergic receptor antagonist (beta-blocker) with the molecular formula C₁₅H₂₁NO₄ and an average molecular mass of 279.336 g/mol . Its International Nonproprietary Name (INN) distinguishes the (R)-enantiomer, which is critical due to enantioselective pharmacological activity common in beta-blockers . The compound’s systematic name is 7-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1(3H)-isobenzofuranone, and it is registered under CAS numbers 91853-75-7 (specific to the (R)-form) and 65776-67-2 (racemic mixture or base form) .

Afurolol is synthesized via a multi-step process involving 7-hydroxyphthalide, 1-chloro-2,3-epoxypropane, and tert-butylamine, yielding a product with a melting point of 195–196°C . It exhibits intrinsic sympathomimetic activity (ISA) and weak membrane-stabilizing effects, distinguishing it from other non-selective beta-blockers . Its physicochemical properties include a boiling point of 485.4°C and solubility in DMSO, which is relevant for pharmaceutical formulation .

Properties

CAS No.

91853-75-7

Molecular Formula

C15H21NO4

Molecular Weight

279.34

IUPAC Name

1(3H)-Isobenzofuranone, 7-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, (R)-

InChI

InChI=1S/C15H21NO4/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12/h4-6,11,16-17H,7-9H2,1-3H3/t11-/m1/s1

InChI Key

NFXPPCYKSAAUMQ-LLVKDONJSA-N

SMILES

O=C1OCC2=C1C(OC[C@H](O)CNC(C)(C)C)=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Afurolol, (R)-; 

Origin of Product

United States

Comparison with Similar Compounds

Beta-blockers are classified by selectivity (β₁ vs. β₂/β₃), presence of ISA, and ancillary properties (e.g., vasodilation). Below, Afurolol, (R)- is compared structurally and functionally with key analogs:

Structural and Functional Comparison
Compound CAS Number Molecular Formula Selectivity ISA Membrane Activity Key Indications
Afurolol, (R)- 91853-75-7 C₁₅H₂₁NO₄ Non-selective Yes Weak Hypertension, Angina
Labetalol 36894-69-6 C₁₉H₂₄N₂O₃ α₁/β₁/β₂-blocker No No Hypertensive crises
Atenolol 29122-68-7 C₁₄H₂₂N₂O₃ β₁-selective No No Hypertension, MI
Alprenolol 13655-52-2 C₁₅H₂₃NO₂ Non-selective Yes Moderate Arrhythmias
Metoprolol 37350-58-6 C₁₅H₂₅NO₃ β₁-selective No No Hypertension, Heart failure

Key Findings :

Selectivity: Afurolol, like Alprenolol, is non-selective, inhibiting both β₁ (cardiac) and β₂ (vascular/bronchial) receptors. This contrasts with β₁-selective agents (e.g., Atenolol, Metoprolol), which reduce bronchoconstriction risks . Labetalol uniquely combines α₁-blockade with β-blockade, enabling vasodilation, a property absent in Afurolol .

Intrinsic Sympathomimetic Activity (ISA): Afurolol and Alprenolol exhibit ISA, partially agonizing β-receptors to mitigate bradycardia and cold extremities—common side effects of non-ISA beta-blockers like Propranolol . ISA may reduce efficacy in severe hypertension but improve tolerability in patients with borderline heart rates .

Membrane-Stabilizing Activity: Afurolol’s weak membrane stabilization contrasts with Alprenolol’s moderate activity, which can suppress arrhythmias but increase toxicity risks .

Pharmacokinetics: Afurolol’s solubility in DMSO and storage requirements (-20°C for stability) differ from water-soluble agents like Atenolol, which have longer half-lives (6–7 hours vs. Afurolol’s unreported t₁/₂) .

Clinical Applications :

  • Afurolol’s ISA makes it suitable for patients with resting bradycardia, whereas β₁-selective agents (Metoprolol) are preferred in asthma comorbidities .

Q & A

Q. What are the recommended synthetic pathways for (R)-Afurolol, and what factors influence yield?

The synthesis of (R)-Afurolol involves reacting 7-hydroxyphthalide with 1-chloro-2,3-epoxypropane at 100°C for 5 hours, followed by crystallization from methanol and ethyl acetate. Critical parameters include reaction temperature, stoichiometric ratios, and purification steps. A yield of 52.5% is typical under optimized conditions .

Table 1: Key Synthesis Parameters

StepReagents/ConditionsYield/Purity
Epoxidation1-chloro-2,3-epoxypropane, 100°C7-(2,3-epoxypropoxy)phthalide (88-90°C mp)
Amine additiontert-butylamine, 20°C, overnightCrude product
CrystallizationMethanol → Ethyl acetate52.5% yield, 195-196°C mp

Q. Which analytical methods are essential for characterizing (R)-Afurolol?

High-performance liquid chromatography (HPLC) for enantiomeric purity, nuclear magnetic resonance (NMR) for structural confirmation, and melting point determination are standard. Chiral stationary phases in HPLC can distinguish (R)- and (S)-enantiomers .

Table 2: Analytical Parameters

MethodConditions/Details
HPLC (chiral)Chiralpak AD-H column, hexane:isopropanol (90:10)
1^1H NMR500 MHz, CDCl₃, δ 1.25 (s, 9H, tert-butyl)

Q. How can researchers ensure reproducibility when replicating older synthetic protocols (e.g., 1976 patent)?

Document precise reagent grades, reaction timelines, and purification steps. Validate results via independent synthesis and cross-check spectral data against literature. Address variability in older methods by using modern analytical validation techniques .

Advanced Research Questions

Q. How can contradictions in enantiomer-specific β-blocking activity data be resolved?

Contradictions may arise from impure enantiomers or model-specific responses. Use chiral chromatography to confirm purity (>99% ee) and validate activity across multiple models (e.g., isolated cardiomyocytes vs. in vivo assays). Apply the PICOT framework to define population (e.g., animal model), intervention (dose), and outcome (e.g., heart rate reduction) for consistency .

Q. What experimental design principles apply to assessing (R)-Afurolol’s pharmacokinetics in heterogeneous populations?

Follow FINER criteria:

  • Feasible : Use LC-MS/MS for plasma concentration measurements.
  • Novel : Compare metabolic stability across cytochrome P450 isoforms.
  • Ethical : Adhere to IACUC guidelines for in vivo studies. Include control groups (e.g., racemic Afurolol) and justify sample sizes via power analysis .

Q. How should researchers address statistical variability in dose-response studies of (R)-Afurolol?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC₅₀ values. Report variability as mean ± SEM and apply ANOVA for multi-group comparisons. Predefine significance thresholds (e.g., p < 0.01) to avoid Type I errors .

Methodological Guidance

  • Data Contradiction Analysis : Apply dialectical frameworks to identify principal contradictions (e.g., conflicting in vitro vs. in vivo results). Prioritize resolving factors that influence downstream conclusions, such as enantiomeric purity or model relevance .
  • Manuscript Preparation : Structure pharmacological data with tables (Roman numerals, centered titles) and avoid footnotes. Use metric units (e.g., nM for IC₅₀) and justify significant figures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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